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Compound of Interest

Compound Name: 8-Azido-ATP

Cat. No.: B1226070

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Azido-ATP, a photo-
reactive analog of adenosine triphosphate, for the study of ATP-dependent protein-protein
interactions. This powerful tool allows for the covalent capture of ATP-binding proteins and their
interacting partners, enabling their identification and characterization. This document outlines
the principles of 8-Azido-ATP-based photoaffinity labeling, presents key quantitative data, and
provides detailed experimental protocols for its application in research and drug development.

Introduction to 8-Azido-ATP Photoaffinity Labeling

8-Azido-ATP (8-Ns-ATP) is a chemical analog of ATP that incorporates a photoreactive azido
group at the 8th position of the adenine ring. This modification allows 8-Azido-ATP to function
as a powerful tool for photoaffinity labeling. In the dark, 8-Azido-ATP binds non-covalently to
the ATP-binding pocket of proteins. Upon exposure to ultraviolet (UV) light, typically at a
wavelength of 254 nm, the azido group is converted into a highly reactive nitrene intermediate.
This nitrene can then form a stable covalent bond with nearby amino acid residues within the
ATP-binding site, effectively "trapping" and permanently labeling the ATP-binding protein. This
irreversible crosslinking enables the identification of direct ATP binders and, when combined
with downstream techniques, their interacting protein partners.

Quantitative Data on 8-Azido-ATP Interactions
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The following tables summarize key quantitative parameters for the interaction of 8-Azido-ATP
with various proteins, providing a reference for experimental design.

Table 1: Binding Affinity and Inhibition Constants of 8-Azido-ATP

Organism/Syst

Protein Target Parameter Value Reference
em
] o ) Dissociation
RecA Protein Escherichia coli 4 uM [1]
Constant (Kd)
Kir6.2 K+ » Inhibition
Not specified ] 2.8+ 0.4 mM
Channel Constant (Ki)
Na+/K(+)- ) Inhibition
Dog Kidney ] 3.4 uM
ATPase Constant (Ki)
Creatine Kinase Concentration for
(MM and BB Rabbit Cytosolic Half-Maximal 12 uyM [2]
isoforms) Saturation

Table 2: Enzymatic and Crosslinking Parameters of 8-Azido-ATP

Protein Target Parameter Value Reference
ATP Synthase Vmax (relative to ATP) 6% [3]
ATP Synthase Km Similar to ATP [3]
RecA Protein Crosslinking Efficiency  10-70% [1]

Concentration for
2-5A Synthetase Saturation of 2.0 mM [4]
Photolabeling

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing 8-Azido-ATP to study ATP-
dependent protein-protein interactions.
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Protocol 1: Photoaffinity Labeling of a Purified Protein
with 8-Azido-ATP

This protocol describes the fundamental steps for covalently labeling a purified ATP-binding
protein.

Materials:

Purified protein of interest (1-10 uM final concentration)

e 8-Azido-ATP (10 mM stock in water)

e ATP (100 mM stock in water, for competition control)

¢ Binding Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 120 mM MgClz, 1 mM DTT)
e UV crosslinker with 254 nm bulbs

e SDS-PAGE loading buffer

o Equipment for SDS-PAGE and Western blotting or autoradiography

Procedure:

e Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixtures. It
is crucial to perform these steps in the dark or under dim light to prevent premature
photoactivation.

o Test Sample: Purified protein in Binding Buffer, 8-Azido-ATP (final concentration 10-100
HM).

o Competition Control: Purified protein in Binding Buffer, pre-incubate with a 100-fold molar
excess of ATP for 15 minutes on ice, then add 8-Azido-ATP.

o No UV Control: Same as the test sample, but will not be exposed to UV light.

¢ |ncubation: Incubate the reaction mixtures on ice for 15-30 minutes in the dark to allow for
the binding of 8-Azido-ATP to the target protein.
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e UV Crosslinking: Place the open microcentrifuge tubes on ice in a UV crosslinker. Irradiate
with 254 nm UV light for 5-20 minutes. The optimal irradiation time and distance from the UV
source should be empirically determined.

o Sample Analysis:
o Add SDS-PAGE loading buffer to each reaction and boil for 5 minutes.
o Separate the proteins by SDS-PAGE.

o Analyze the gel. If using a radiolabeled 8-Azido-ATP, visualize by autoradiography. For
non-radiolabeled probes, proceed with Western blotting using an antibody against the
protein of interest or a tag. A successful crosslinking event may result in a slight molecular
weight shift of the protein band.

Protocol 2: Photoaffinity Labeling in Cell Lysate and
Identification of Interacting Partners

This protocol outlines the procedure for labeling ATP-binding proteins in a complex mixture and
subsequently identifying interacting partners.

Materials:

Cultured cells

 Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
e 8-Azido-ATP (10 mM stock in water)

e ATP (100 mM stock in water)

e UV crosslinker (254 nm)

e Antibody against the primary ATP-binding protein (for immunoprecipitation)

e Protein A/G magnetic beads

o Wash Buffer (e.g., PBS with 0.1% Tween-20)
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e Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

o Neutralization Buffer (e.g., 1 M Tris-HCI, pH 8.5)

o Reagents for SDS-PAGE, Western blotting, and mass spectrometry
Procedure:

» Cell Lysis: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer.
Determine the protein concentration of the lysate.

» Photoaffinity Labeling:

o In separate tubes on ice and in the dark, incubate 500 pg to 1 mg of cell lysate with 50-
250 pM 8-Azido-ATP for 30 minutes.

o Include a competition control by pre-incubating a separate aliquot of lysate with a 100-fold
molar excess of ATP for 15 minutes before adding 8-Azido-ATP.

o Include a no UV control.
e UV Crosslinking: Irradiate the samples with 254 nm UV light as described in Protocol 1.
e Immunoprecipitation (IP):

o To the crosslinked lysate, add the primary antibody against the known or suspected ATP-
binding protein and incubate for 2-4 hours at 4°C with gentle rotation.

o Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
o Wash the beads three times with Wash Buffer.

» Elution: Elute the protein complexes from the beads using Elution Buffer and immediately
neutralize the eluate with Neutralization Buffer.

e Analysis:
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o Western Blotting: Analyze a portion of the eluate by SDS-PAGE and Western blotting to
confirm the pull-down of the target protein and to look for co-precipitating partners.

o Mass Spectrometry: For unbiased identification of interacting partners, process the
remainder of the eluate for mass spectrometry analysis. This typically involves protein

digestion (e.g., with trypsin), followed by LC-MS/MS analysis to identify the proteins in the
complex.

Visualizations

The following diagrams illustrate key concepts and workflows associated with the use of 8-
Azido-ATP.
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Mechanism of 8-Azido-ATP Photoaffinity Labeling
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Caption: Mechanism of 8-Azido-ATP photoaffinity labeling.
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Experimental Workflow for Identifying ATP-Dependent Protein Interactions
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Caption: Workflow for identifying ATP-dependent protein interactions.
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Signaling Pathway Investigation using 8-Azido-ATP
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Caption: Investigating a kinase cascade with 8-Azido-ATP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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